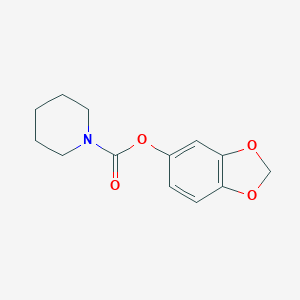
1,3-Benzodioxol-5-yl piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-5-yl piperidine-1-carboxylate is a chemical compound that is widely used in scientific research. This compound is also known as MDMA or ecstasy. MDMA is a psychoactive drug that is often used recreationally due to its euphoric effects. However,
Mécanisme D'action
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to increased feelings of happiness, euphoria, and empathy. However, the exact mechanism of action is not fully understood and requires further research.
Effets Biochimiques Et Physiologiques
MDMA has been shown to have both biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol. These effects can be dangerous in high doses or in individuals with underlying health conditions.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has advantages and limitations for lab experiments. It can be used to study the effects of neurotransmitters on the brain and to investigate potential therapeutic uses. However, it is a controlled substance and requires specialized equipment and permits to handle. It also has potential side effects and safety concerns.
Orientations Futures
There are many future directions for research on MDMA. One area of interest is the potential therapeutic uses for mental health disorders. Further research is needed to investigate the safety and efficacy of MDMA-assisted psychotherapy. Another area of interest is the mechanism of action of MDMA. More research is needed to fully understand how MDMA affects the brain and body. Finally, there is a need for research on the long-term effects of MDMA use. This information is important for understanding the potential risks and benefits of MDMA use.
Méthodes De Synthèse
MDMA is synthesized by the reaction of safrole with hydrobromic acid and red phosphorus. The resulting compound is then converted to MDMA through a series of chemical reactions. This synthesis method is complex and requires specialized equipment and knowledge.
Applications De Recherche Scientifique
MDMA has been extensively studied for its potential therapeutic uses. It has been shown to have positive effects on mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety. MDMA-assisted psychotherapy has been shown to be effective in treating these disorders.
Propriétés
Numéro CAS |
5451-82-1 |
|---|---|
Nom du produit |
1,3-Benzodioxol-5-yl piperidine-1-carboxylate |
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-yl piperidine-1-carboxylate |
InChI |
InChI=1S/C13H15NO4/c15-13(14-6-2-1-3-7-14)18-10-4-5-11-12(8-10)17-9-16-11/h4-5,8H,1-3,6-7,9H2 |
Clé InChI |
XHDWIXUNOVEGHY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)OC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
C1CCN(CC1)C(=O)OC2=CC3=C(C=C2)OCO3 |
Autres numéros CAS |
5451-82-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
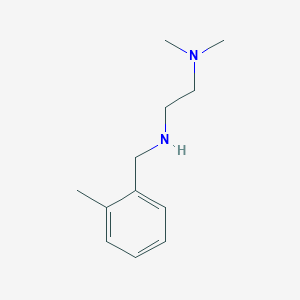
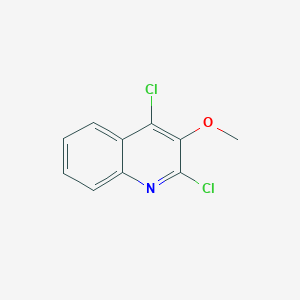
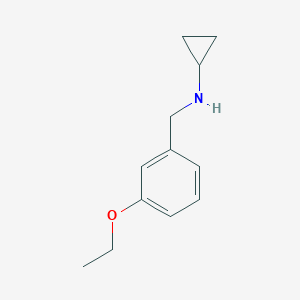
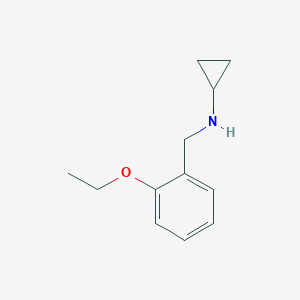

![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
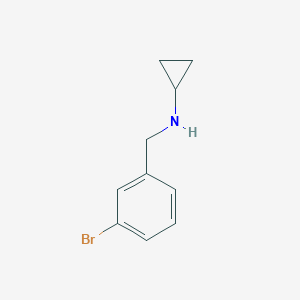
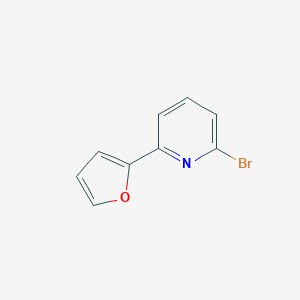
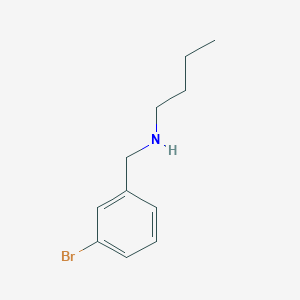
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
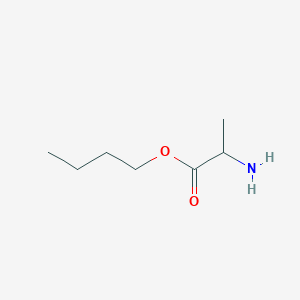
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)